Cas no 266309-22-2 (4-methyl-2-(trifluoroacetyl)cyclohexan-1-one)

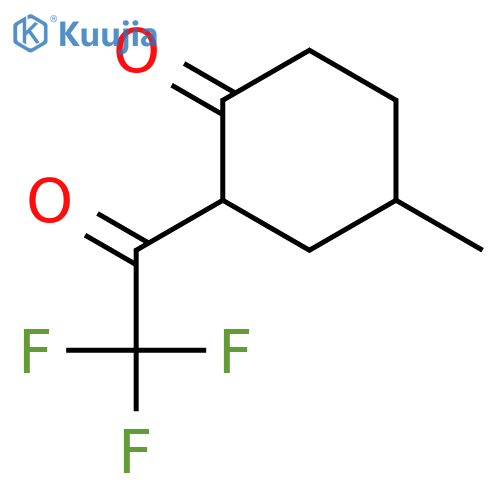

266309-22-2 structure

商品名:4-methyl-2-(trifluoroacetyl)cyclohexan-1-one

4-methyl-2-(trifluoroacetyl)cyclohexan-1-one 化学的及び物理的性質

名前と識別子

-

- Cyclohexanone,4-methyl-2-(2,2,2-trifluoroacetyl)-

- Cyclohexanone,4-methyl-2-(trifluoroacetyl)- (9CI)

- 4-methyl-2-(2,2,2-trifluoroacetyl)cyclohexan-1-one

- 4-methyl-2-(trifluoroacetyl)cyclohexan-1-one

- CYCLOHEXANONE, 4-METHYL-2-(TRIFLUOROACETYL)-

- Cyclohexanone, 4-methyl-2-(trifluoroacetyl)- (9CI)

- SCHEMBL8090061

- CS-0348326

- EN300-1126452

- CYCLOHEXANONE,4-METHYL-2-(TRIFLUOROACETYL)-

- DTXSID90664312

- AKOS011020207

- 266309-22-2

-

- インチ: InChI=1S/C9H11F3O2/c1-5-2-3-7(13)6(4-5)8(14)9(10,11)12/h5-6H,2-4H2,1H3

- InChIKey: LRZQEIYNXWNUGL-UHFFFAOYSA-N

- ほほえんだ: CC1CCC(=O)C(C(=O)C(F)(F)F)C1

計算された属性

- せいみつぶんしりょう: 208.07111408g/mol

- どういたいしつりょう: 208.07111408g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 14

- 回転可能化学結合数: 1

- 複雑さ: 257

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.3

- トポロジー分子極性表面積: 34.1Ų

4-methyl-2-(trifluoroacetyl)cyclohexan-1-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1126452-10.0g |

4-methyl-2-(trifluoroacetyl)cyclohexan-1-one |

266309-22-2 | 10g |

$3376.0 | 2023-05-23 | ||

| Enamine | EN300-1126452-1.0g |

4-methyl-2-(trifluoroacetyl)cyclohexan-1-one |

266309-22-2 | 1g |

$785.0 | 2023-05-23 | ||

| Enamine | EN300-1126452-5.0g |

4-methyl-2-(trifluoroacetyl)cyclohexan-1-one |

266309-22-2 | 5g |

$2277.0 | 2023-05-23 | ||

| Enamine | EN300-1126452-0.25g |

4-methyl-2-(trifluoroacetyl)cyclohexan-1-one |

266309-22-2 | 95% | 0.25g |

$513.0 | 2023-10-26 | |

| Enamine | EN300-1126452-0.5g |

4-methyl-2-(trifluoroacetyl)cyclohexan-1-one |

266309-22-2 | 95% | 0.5g |

$535.0 | 2023-10-26 | |

| Enamine | EN300-1126452-2.5g |

4-methyl-2-(trifluoroacetyl)cyclohexan-1-one |

266309-22-2 | 95% | 2.5g |

$1089.0 | 2023-10-26 | |

| Enamine | EN300-1126452-0.1g |

4-methyl-2-(trifluoroacetyl)cyclohexan-1-one |

266309-22-2 | 95% | 0.1g |

$490.0 | 2023-10-26 | |

| Enamine | EN300-1126452-0.05g |

4-methyl-2-(trifluoroacetyl)cyclohexan-1-one |

266309-22-2 | 95% | 0.05g |

$468.0 | 2023-10-26 | |

| Enamine | EN300-1126452-10g |

4-methyl-2-(trifluoroacetyl)cyclohexan-1-one |

266309-22-2 | 95% | 10g |

$2393.0 | 2023-10-26 | |

| Enamine | EN300-1126452-1g |

4-methyl-2-(trifluoroacetyl)cyclohexan-1-one |

266309-22-2 | 95% | 1g |

$557.0 | 2023-10-26 |

4-methyl-2-(trifluoroacetyl)cyclohexan-1-one 関連文献

-

1. Translating endoplasmic reticulum biology into the clinic: a role for ER-targeted natural products?David M. Pereira,Patrícia Valentão,Georgina Correia-da-Silva,Natércia Teixeira,Paula B. Andrade Nat. Prod. Rep., 2015,32, 705-722

-

S. Markarian,Kh. Nerkararyan,W. Fawcett Phys. Chem. Chem. Phys., 2002,4, 1-3

-

Wei Chen,Lin-xin Zhong,Xin-wen Peng,Kun Wang,Zhi-feng Chen Catal. Sci. Technol., 2014,4, 1426-1435

-

Zhiguo Xia,Shihai Miao,Mingyue Chen,Quanlin Liu J. Mater. Chem. C, 2016,4, 1336-1344

-

Vlasta Bonačić-Koutecký,Thorsten M. Bernhardt Phys. Chem. Chem. Phys., 2012,14, 9252-9254

266309-22-2 (4-methyl-2-(trifluoroacetyl)cyclohexan-1-one) 関連製品

- 434-45-7(2,2,2-Trifluoroacetophenone)

- 361-73-9(2-(Trifluoroacetyl)cyclopentanone)

- 30923-69-4(1-Cyclopropyl-4,4,4-trifluorobutane-1,3-dione)

- 51800-98-7((+)-3-(Trifluoroacetyl)camphor)

- 387-89-3(2-(2,2,2-trifluoroacetyl)cyclohexan-1-one)

- 941930-55-8(2-(2-chloro-6-fluorophenyl)methyl-6-(3-nitrophenyl)-2,3-dihydropyridazin-3-one)

- 1213675-27-4((1S)-1-(2-ANTHRYL)-2-METHYLPROPYLAMINE)

- 2172631-96-6(2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enamido-2-(1-methyl-1H-pyrazol-4-yl)acetic acid)

- 483968-03-2(1-(2,6-dimethyl-1-piperidinyl)-3-(3-methoxyphenoxy)-2-propanol)

- 1805703-96-1(Ethyl 2-(3-bromopropanoyl)-4-ethylbenzoate)

推奨される供給者

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量